Tert-butyl 2-formylfuran-3-carboxylate CAS number
Tert-butyl 2-formylfuran-3-carboxylate CAS number
Strategic Utilization of Tert-Butyl 2-Formylfuran-3-Carboxylate (CAS 2408966-31-2) in Advanced Heterocyclic Synthesis and Drug Discovery
Executive Summary
In modern drug discovery and complex natural product synthesis, the demand for highly functionalized, orthogonally protected building blocks is paramount. Tert-butyl 2-formylfuran-3-carboxylate (CAS: 2408966-31-2) has emerged as a critical bifunctional furan scaffold. By combining an electrophilic C2-aldehyde with a sterically shielded C3-tert-butyl ester, this compound allows chemists to execute sequential, highly selective transformations without the risk of premature deprotection or side reactions. This whitepaper provides an in-depth mechanistic guide to its physicochemical profile, synthetic utility, and standardized experimental workflows.
Physicochemical Profiling & Structural Dynamics
Understanding the molecular parameters of a building block is essential for predicting its behavior in both synthetic pathways and biological systems. The furan ring serves as an excellent bioisostere for phenyl or pyrrole rings, offering a unique hydrogen-bonding profile (acting as a weak H-bond acceptor) while generally improving aqueous solubility due to a lower partition coefficient.
Below is the consolidated quantitative data for tert-butyl 2-formylfuran-3-carboxylate, sourced from 1[1] and 2[2]:
| Property | Value |
| CAS Number | 2408966-31-2 |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| LogP | 2.0474 |
| Topological Polar Surface Area (TPSA) | 56.51 Ų |
| H-Bond Donors / Acceptors | 0 / 4 |
| Rotatable Bonds | 2 |
| Canonical SMILES | CC(C)(C)OC(=O)C1=C(C=O)OC=C1 |
| Typical Commercial Purity | ≥98% |
Mechanistic Insights: The Causality of the Tert-Butyl Protecting Group
A fundamental question in synthetic design is the choice of protecting group. Why utilize a tert-butyl ester at the C3 position rather than a more common methyl or ethyl ester?
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Orthogonal Reactivity & Steric Shielding: The C2-formyl group is highly reactive toward nucleophiles. Functionalizing this aldehyde often requires basic conditions (e.g., Wittig olefination, Aldol condensations, or basic amine additions). Under such conditions, methyl or ethyl esters are highly susceptible to unwanted saponification or transesterification. The bulky tert-butyl group provides immense steric hindrance, rendering the ester completely inert to nucleophilic attack and base-catalyzed hydrolysis.
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Acid-Mediated E1 Cleavage: Once the C2 position is successfully elaborated, the C3-ester must often be unmasked to a free carboxylic acid for subsequent amide coupling. The tert-butyl group is selectively cleaved via an E1 elimination mechanism using anhydrous acid (e.g., Trifluoroacetic acid), generating volatile isobutylene gas. This avoids the need for aqueous hydroxide (saponification), which could epimerize stereocenters or degrade sensitive functional groups introduced during the C2 functionalization.
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints for reaction monitoring.
Protocol A: Reductive Amination of the C2-Formyl Group
Objective: Selectively functionalize the aldehyde to a secondary amine while preserving the tert-butyl ester. Mechanistic Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because its electron-withdrawing acetate groups make it a milder reducing agent than NaBH₄. It selectively reduces the transient iminium ion without reducing the unreacted aldehyde to an alcohol, and it is completely unreactive toward the ester.
Step-by-Step Methodology:
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Preparation: Dissolve tert-butyl 2-formylfuran-3-carboxylate (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M) under an inert nitrogen atmosphere.
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Imine Formation: Add glacial acetic acid (1.5 eq) to catalyze the condensation. Stir at room temperature for 2 hours.
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Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 3:1). Complete consumption of the starting aldehyde should be observed (visualized via UV and a 2,4-DNP stain).
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Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq) to the mixture. Stir for 12 hours at room temperature.
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Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Final Validation: Confirm the product via LC-MS (ESI+), identifying the [M+H]⁺ peak corresponding to the target secondary amine.
Protocol B: Selective Deprotection of the C3-Tert-Butyl Ester
Objective: Unmask the carboxylic acid for downstream diversification.
Step-by-Step Methodology:
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Preparation: Dissolve the functionalized tert-butyl ester intermediate in anhydrous DCM to achieve a 0.1 M concentration.
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Acidic Cleavage: Cool the flask to 0 °C. Dropwise, add Trifluoroacetic acid (TFA) to achieve a final 1:4 TFA:DCM volumetric ratio.
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Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 3-4 hours.
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Validation Checkpoint: Monitor by LC-MS until the starting mass is fully replaced by the [M-tBu+H]⁺ mass of the free acid.
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Workup: Concentrate the mixture under reduced pressure. Co-evaporate the crude residue with toluene (3 x 10 mL) to azeotropically remove all residual TFA.
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Final Validation: Analyze the residue via FT-IR. The successful deprotection is marked by the appearance of a broad O-H stretch at 3300–2500 cm⁻¹ and a distinct shift in the C=O stretching frequency.
Workflow Visualization
The following diagram illustrates the logical progression of utilizing this scaffold in a drug discovery pipeline, highlighting the orthogonal conditions required for each step.
Workflow for utilizing tert-butyl 2-formylfuran-3-carboxylate in drug discovery.
Applications in Complex Molecule Synthesis
Beyond standard medicinal chemistry libraries, furan-3-carboxylates are pivotal in the total synthesis of complex natural products. According to research from the 3[3], functionalized furan precursors are essential for constructing furanobutenolide-derived cembranoids. The synthesis of highly cytotoxic, macrocyclic targets such as plumarellide and verrillin relies heavily on the ability to sequentially manipulate the C2 and C3 positions of the furan core without cross-reactivity[3]. The tert-butyl 2-formylfuran-3-carboxylate scaffold provides the exact regiochemical control required to build these intricate macrocyclic architectures.
References
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University of Nottingham Ningbo China (UNNC). "Studies of the Biomimetic Synthesis of Plumarellide." UNNC Research Portal. Available at: [Link]
